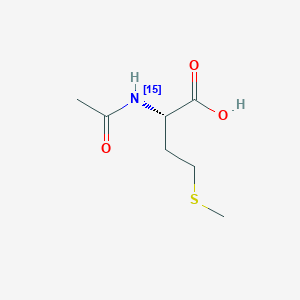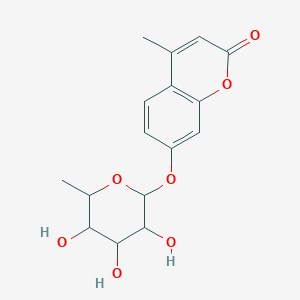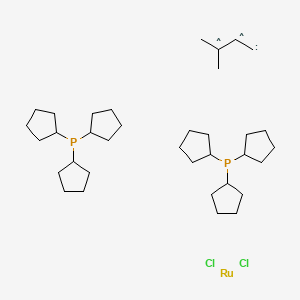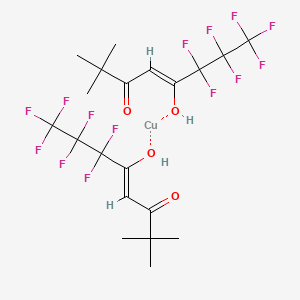![molecular formula C31H44N6O7 B12060448 cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)
cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] is a cyclic peptide composed of five amino acids: alanine (Ala), isoleucine (xiIle), leucine (Leu), tryptophan (Trp), and glutamic acid (Glu) The “DL” prefix indicates that the amino acids can exist in both D- and L-forms, which are mirror images of each other
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents such as HBTU or DIC and then coupled to the growing peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cyclization: Once the linear peptide is synthesized, it is cleaved from the resin and cyclized to form the cyclic structure.
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] often involves large-scale SPPS. Automation and optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, are crucial for efficient production. Purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Amino acid residues can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: N-hydroxysuccinimide (NHS) esters, carbodiimides
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine or other oxidized derivatives.
科学研究应用
Cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] has several applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and conformational analysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its stability and bioavailability.
Industry: Utilized in the development of peptide-based materials and sensors.
作用机制
The mechanism of action of cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] involves its interaction with specific molecular targets. The cyclic structure allows for a stable conformation that can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.
相似化合物的比较
Similar Compounds
Cyclo[Ala-Ala]: A simpler cyclic peptide with two alanine residues.
Cyclo[Ile-Leu]: Composed of isoleucine and leucine, known for its potential anticancer properties.
Cyclo[Trp-Tyr]: Contains tryptophan and tyrosine, studied for its electronic structure and potential bioactivity.
Uniqueness
Cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] is unique due to its specific combination of amino acids and the presence of both D- and L-forms. This chirality can influence its biological activity and interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C31H44N6O7 |
|---|---|
分子量 |
612.7 g/mol |
IUPAC 名称 |
3-[8-butan-2-yl-14-(1H-indol-3-ylmethyl)-5-methyl-11-(2-methylpropyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoic acid |
InChI |
InChI=1S/C31H44N6O7/c1-6-17(4)26-31(44)36-23(13-16(2)3)29(42)35-24(14-19-15-32-21-10-8-7-9-20(19)21)30(43)34-22(11-12-25(38)39)28(41)33-18(5)27(40)37-26/h7-10,15-18,22-24,26,32H,6,11-14H2,1-5H3,(H,33,41)(H,34,43)(H,35,42)(H,36,44)(H,37,40)(H,38,39) |
InChI 键 |
UMKHUVRCCMAOBN-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C)CCC(=O)O)CC2=CNC3=CC=CC=C32)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)

![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)


